3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine
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Overview
Description
3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine is a complex organic compound that features a combination of piperazine, piperidine, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperazine Intermediate: The reaction between 2-methoxyphenylamine and piperazine under controlled conditions.
Coupling with Piperidine: The intermediate is then reacted with piperidine to form the piperidine-piperazine complex.
Formation of the Pyridazine Ring: The final step involves the cyclization reaction with thiophene and other reagents to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly for its interactions with neurotransmitter receptors.
Biological Research: The compound is used in studies related to its effects on cellular signaling pathways and enzyme inhibition.
Pharmacology: Research focuses on its potential as a drug candidate for treating neurological disorders and other diseases.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and molecular interactions provide insights into its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: Known for its stimulant effects and use in "party pills".
Pyridazinones: Compounds containing the pyridazine ring, studied for their inhibitory effects on enzymes.
Substituted Piperazines: A broad class of compounds with diverse pharmacological activities.
Uniqueness
3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H29N5O2S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C25H29N5O2S/c1-32-22-6-3-2-5-21(22)28-14-16-30(17-15-28)25(31)19-10-12-29(13-11-19)24-9-8-20(26-27-24)23-7-4-18-33-23/h2-9,18-19H,10-17H2,1H3 |
InChI Key |
NRCFHEWADPQTIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 |
Origin of Product |
United States |
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